2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features:
- A triazolo[1,5-a]pyrimidine core with a 4,7-dihydro configuration.
- Substituents at positions 2 (3-hydroxypropyl), 5 (methyl), 6 (N-(2-methoxyphenyl) carboxamide), and 7 (2-nitrophenyl).
The 2-nitrophenyl group at position 7 and 3-hydroxypropyl at position 2 suggest distinct electronic and solubility profiles compared to simpler derivatives .
Properties
IUPAC Name |
2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5/c1-14-20(22(31)25-16-9-4-6-11-18(16)34-2)21(15-8-3-5-10-17(15)29(32)33)28-23(24-14)26-19(27-28)12-7-13-30/h3-6,8-11,21,30H,7,12-13H2,1-2H3,(H,25,31)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRQXZJITCHCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its anticancer properties and effects on various cellular pathways.
Synthesis
The synthesis of the compound involves a multi-step process that typically includes:
- Formation of Triazolopyrimidine Core : The initial step involves the condensation of appropriate precursors to form the triazolopyrimidine structure.
- Substitution Reactions : Subsequent reactions introduce functional groups such as methoxy and nitrophenyl substituents.
- Final Modifications : Hydroxypropyl groups are added to enhance solubility and biological activity.
Anticancer Activity
Recent studies have demonstrated significant anticancer activity against various cancer cell lines:
- In vitro Studies : The compound was tested against several cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). It exhibited an IC50 value of approximately 25 μM against MDA-MB-231 cells, indicating potent cytotoxic effects .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 25 | Induction of apoptosis via caspase activation |
| A549 | 30 | Inhibition of cell proliferation |
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to inhibit CDK9-mediated RNA polymerase II transcription, reducing the expression of anti-apoptotic proteins like Mcl-1 .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress in cancer cells, further promoting apoptosis.
Case Studies
A series of case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In animal models implanted with MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Lung Cancer Model : A549 xenografts treated with the compound showed a 40% reduction in tumor growth after four weeks of treatment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Solubility: The 3-hydroxypropyl group in the target compound is expected to enhance water solubility compared to nonpolar substituents like pentyl (compound 38) or benzylthio (compound 2h) . Analog 5l demonstrates that polar groups (e.g., hydroxy) improve yield and solubility, supporting the utility of the target’s 3-hydroxypropyl chain .
Steric bulk from substituents like cyclohexyl (compound 38) or dioxolane (compound 2h) may reduce binding efficiency in biological targets compared to the target’s smaller 2-methoxyphenyl group .
Synthetic Accessibility: Derivatives with amino groups at position 2 (e.g., 5j, 5l) are synthesized via Biginelli-like reactions with moderate yields (43–56%), while the target’s 3-hydroxypropyl group may require specialized coupling steps . Thioether-linked analogs (e.g., 2h) are synthesized using DMF and POCl3, suggesting possible routes for the target compound’s functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
